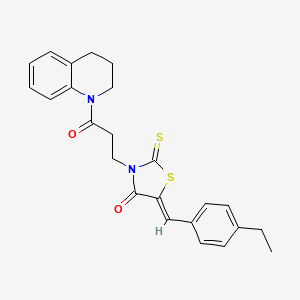
(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C24H24N2O2S2 and its molecular weight is 436.59. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activity : A study synthesized derivatives of 4-thiazolidinone clubbed with quinazolinone and evaluated their antimicrobial and anticancer potentials. The synthesized compounds showed promising antimicrobial properties against bacterial and fungal strains and significant anticancer activity against human colon cancer cell lines (Deep et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines : Another research synthesized compounds incorporating 4-thiazolidinone and 3,4-dihydroquinazolinone moieties. These compounds exhibited mild to moderate cytotoxic activity against chronic myelogenous leukemia (K562) and breast cancer (MCF7) cell lines (Nguyen et al., 2019).
Breast Anticancer Activity : Research aimed at producing new dihydroquinoline-3-carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line revealed significant anticancer activity (Gaber et al., 2021).
Synthesis and Characterization
Synthesis of Novel Derivatives : A study involved the synthesis of new derivatives containing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one. These compounds were synthesized through a four-step process and characterized using various spectral methods (Nguyen et al., 2022).
Antimicrobial Activity of Thiazolone Derivatives : Another study synthesized derivatives with a thiazolone structure and evaluated their antimicrobial activity. The compounds showed good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).
Additional Applications
Fluorescent Chemosensors : A research synthesized thiazolone-based zinc complexes, exhibiting ON/OFF/ON fluorescence switching properties, useful for environmental monitoring (Lin et al., 2016).
Docking Studies and Anti-Microbial Evaluation : Studies involved synthesizing and evaluating the antimicrobial activity of compounds with 4-oxothiazolidin structures, also conducting molecular docking studies for further insights (Spoorthy et al., 2021).
Eigenschaften
IUPAC Name |
(5Z)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S2/c1-2-17-9-11-18(12-10-17)16-21-23(28)26(24(29)30-21)15-13-22(27)25-14-5-7-19-6-3-4-8-20(19)25/h3-4,6,8-12,16H,2,5,7,13-15H2,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUGCAYORRWPO-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)
![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)
![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)
![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)
![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)
![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)
